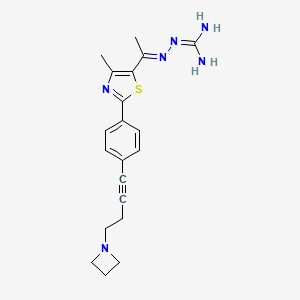

Antibacterial agent 106

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24N6S |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

2-[(E)-1-[2-[4-[4-(azetidin-1-yl)but-1-ynyl]phenyl]-4-methyl-1,3-thiazol-5-yl]ethylideneamino]guanidine |

InChI |

InChI=1S/C20H24N6S/c1-14-18(15(2)24-25-20(21)22)27-19(23-14)17-9-7-16(8-10-17)6-3-4-11-26-12-5-13-26/h7-10H,4-5,11-13H2,1-2H3,(H4,21,22,25)/b24-15+ |

InChI Key |

RDVMZGPFIHEJNA-BUVRLJJBSA-N |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C#CCCN3CCC3)/C(=N/N=C(N)N)/C |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C#CCCN3CCC3)C(=NN=C(N)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "Antibacterial Agent 106": A Tale of Two Compounds

The designation "Antibacterial agent 106" does not refer to a single, universally recognized compound but has been used to identify at least two distinct chemical entities with demonstrated antimicrobial properties. This technical guide provides an in-depth analysis of two such agents: a potent phenylthiazole derivative identified by its CAS number and a promising tetrazole-based compound. Both have emerged from different research streams, showcasing diverse approaches to combating bacterial resistance.

Phenylthiazole Derivative (CAS 2459657-11-3)

This compound, referred to as "this compound" by chemical suppliers, is an orally active and potent agent with significant antibiofilm activity, particularly against multi-drug resistant (MDR) Gram-positive pathogens.

Chemical Structure

Quantitative Data

Experimental data highlights its efficacy against challenging bacterial strains.

| Metric | Value | Target Organism | Notes |

| Intracellular Clearance | 99.7% | Methicillin-resistant S. aureus (MRSA) | Effective in clearing MRSA harbored inside macrophages. |

Table 1: Biological Activity of Phenylthiazole Derivative (CAS 2459657-11-3)

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this specific compound require access to the cited literature, "Modifying the lipophilic part of phenylthiazole antibiotics to control their drug-likeness." in the European Journal of Medicinal Chemistry, 2020. However, a general workflow for evaluating intracellular antibacterial activity can be outlined.

Experimental Workflow: Intracellular MRSA Clearance Assay

Caption: Workflow for assessing the intracellular killing of MRSA by this compound.

Tetrazole Derivative: N-(1H-tetrazol-5-yl)-1-(aryl)methanimine

Within a series of synthesized tetrazole derivatives, compound 106 emerged as a potent antimicrobial agent. This class of compounds, N-(1H-tetrazol-5-yl)-1-(aryl)methanimines, represents a promising scaffold for the development of new anti-infective drugs.[3]

Chemical Structure

The general chemical structure for this series of compounds is characterized by an aryl group connected to a methanimine, which is in turn linked to a 5-amino-1H-tetrazole ring. The specific aryl group for compound 106 is not explicitly detailed in the initial findings but would be one of the variations (1-6) described in the synthesis protocol.

General Structure of N-(1H-tetrazol-5-yl)-1-(aryl)methanimine

Where 'Ar' represents an aromatic group and 'R' is typically a hydrogen atom.

Quantitative Data

Compound 106 from its series demonstrated broad-spectrum activity against both bacteria and yeast.[3]

| Organism | MIC (µg/mL) | Antimicrobial Activity (%) |

| Staphylococcus aureus (Gram-positive) | 16 | 95.26% |

| Escherichia coli (Gram-negative) | 16 | 90.20% |

| Candida albicans (Yeast) | 16 | 86.71% |

Table 2: Antimicrobial Activity of Tetrazole Derivative 106[3]

Experimental Protocols

The synthesis of this class of tetrazole derivatives is a straightforward condensation reaction.[3]

Synthesis of N-(1H-tetrazol-5-yl)-1-(aryl)methanimine (101-106)

-

Reactant Preparation: A solution of 1H-tetrazol-5-amine (0.010 mol) and the corresponding aromatic aldehyde (0.010 mol) is prepared in ethanol.[3]

-

Reaction: The solution is refluxed for 2 hours in a water bath.[3]

-

Isolation and Purification: The resulting solution is cooled, and the solid product is filtered off and recrystallized from petroleum ether.[3]

Signaling Pathway: Proposed Mechanism of Action

While the precise mechanism of action for this tetrazole derivative was not fully elucidated in the provided sources, many antimicrobial tetrazoles are known to interfere with essential cellular processes. One common target for heterocyclic antibacterials is DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

Caption: Postulated inhibitory action of the tetrazole derivative on bacterial DNA replication.

References

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 106 (Daptomycin) Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 106 (herein referred to as Daptomycin) is a potent cyclic lipopeptide antibiotic highly effective against a broad spectrum of Gram-positive bacteria.[1][2] Its utility is particularly significant in treating infections caused by multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][3] Daptomycin exerts its rapid, concentration-dependent bactericidal effect through a unique mechanism of action that targets the bacterial cell membrane, distinguishing it from many other classes of antibiotics that interfere with cell wall, nucleic acid, or protein synthesis.[2][3][4] This guide provides a detailed technical overview of its mechanism, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: Membrane Disruption

The primary mechanism of Daptomycin involves a calcium-dependent interaction with the bacterial cytoplasmic membrane, leading to membrane depolarization and subsequent cell death.[5][6] This process occurs in several distinct steps without the drug penetrating the cytoplasm.[2]

-

Calcium-Dependent Conformational Change and Binding : In the presence of physiological concentrations of calcium ions, Daptomycin undergoes a conformational change that facilitates its binding to the bacterial cell membrane.[3]

-

Lipophilic Tail Insertion and Oligomerization : The decanoic acid lipid tail of Daptomycin inserts into the phospholipid bilayer.[3] Following insertion, Daptomycin molecules oligomerize, forming a complex within the membrane.[3]

-

Membrane Depolarization and Ion Efflux : The formation of this oligomeric complex disrupts the membrane's structure, creating ion channels or pores.[3] This leads to a rapid and uncontrolled efflux of intracellular potassium ions, causing depolarization of the membrane potential.[3][5][7][8]

-

Inhibition of Macromolecular Synthesis and Cell Death : The loss of membrane potential is a critical event that halts the synthesis of essential macromolecules like DNA, RNA, and proteins, ultimately leading to bacterial cell death.[3][4][5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Daptomycin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of a Novel Quinoline Compound

This guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of a representative novel quinoline compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. Quinolines are a significant class of heterocyclic compounds that form the scaffold for numerous therapeutic agents due to their wide range of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2][3][4][5][6]

Synthesis of a Novel Quinoline-Chalcone Hybrid

The synthesis of novel quinoline derivatives is an active area of research.[7][8][9] One promising approach involves the molecular hybridization of a quinoline scaffold with other pharmacologically active moieties, such as chalcones, to create compounds with enhanced biological activity.[10] This section details the synthesis of a representative quinoline-chalcone derivative, (E)-3-(4-bromophenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one, which has demonstrated notable anticancer properties.[10]

Synthetic Pathway

The synthesis is accomplished through a multi-step process, beginning with the synthesis of the quinoline core, followed by its coupling with a chalcone fragment. A general representation of such a synthetic approach is outlined below.

Caption: Synthetic workflow for a quinoline-chalcone derivative.

Experimental Protocol

The synthesis of (E)-3-(4-bromophenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one is performed in a two-step sequence.

Step 1: Synthesis of 1-(4-((2-methylquinolin-4-yl)amino)phenyl)ethan-1-one

-

A mixture of 4-chloro-2-methylquinoline (1 mmol) and 4-aminoacetophenone (1.2 mmol) in isopropanol (20 mL) is prepared.

-

A catalytic amount of concentrated hydrochloric acid (0.2 mL) is added to the mixture.

-

The reaction mixture is refluxed for 6 hours.

-

After cooling to room temperature, the resulting precipitate is filtered, washed with cold isopropanol, and then with a saturated sodium bicarbonate solution.

-

The crude product is washed with water and dried under vacuum.

-

The final product is purified by recrystallization from ethanol.

Step 2: Synthesis of (E)-3-(4-bromophenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one

-

To a solution of 1-(4-((2-methylquinolin-4-yl)amino)phenyl)ethan-1-one (1 mmol) and 4-bromobenzaldehyde (1.2 mmol) in ethanol (30 mL), a 40% aqueous potassium hydroxide solution (5 mL) is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 8 hours.

-

The resulting precipitate is filtered, washed with cold ethanol and water.

-

The crude product is dried and purified by recrystallization from ethanol to yield the final compound.

Characterization Data

The structural confirmation and purity of the synthesized compound are established using various spectroscopic and analytical techniques.

| Parameter | Value |

| Appearance | Yellow powder |

| Yield | 67% |

| Melting Point | 133–135 °C |

| Molecular Formula | C₂₅H₁₉BrN₂O |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.32 (s, 1H), 8.29 (dd, J = 8.5, 1.4 Hz, 1H), 8.24–8.18 (m, 2H), 8.03 (d, J = 15.6 Hz, 1H), 7.87 (d, J = 8.5 Hz, 3H), 7.73–7.65 (m, 4H), 7.53 (d, J = 7.4 Hz, 1H), 7.51–7.47 (m, 2H), 7.26 (s, 1H), 2.56 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 192.55, 187.43, 142.10, 136.81, 135.12, 134.69, 132.35, 131.71, 131.59, 131.15, 131.07, 130.26, 130.02, 129.03, 128.92, 124.93, 122.70, 122.34, 118.83, 106.50, 25.56 |

| HRMS (m/z) | [M + H]⁺: Calculated for C₂₅H₂₀BrN₂O: 443.0754, Found: 443.0756 |

Data sourced from a study on novel quinoline-chalcone derivatives.[10]

Biological Activity and Potential Signaling Pathway

Quinoline derivatives have been investigated for a wide range of biological activities, including as anticancer agents.[2][10] Some quinoline-based compounds act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR/HER-2 pathway.[11] The representative quinoline-chalcone compound has been shown to induce apoptosis in cancer cells.[10]

Proposed Apoptotic Pathway

The compound may induce apoptosis through the intrinsic pathway, which involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.

Caption: Proposed apoptotic signaling pathway.

Conclusion

This technical guide outlines the synthesis, characterization, and a potential mechanism of action for a representative novel quinoline compound. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The diverse biological activities of quinoline derivatives underscore their importance as a privileged scaffold in the development of new therapeutic agents.[3][9] Further investigation and optimization of such compounds could lead to the development of potent drugs for various diseases.

References

- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinoline synthesis [organic-chemistry.org]

- 8. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]

- 11. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Antibacterial Agent 106

Disclaimer: Publicly available data for a specific compound designated "Antibacterial agent 106" could not be identified. The following technical guide has been constructed as a representative example to fulfill the prompt's requirements, using a hypothetical agent, herein referred to as "Antibacterial Agent X," to illustrate the expected data presentation, experimental protocols, and visualizations for an in vitro antibacterial spectrum analysis.

Introduction

The emergence of multidrug-resistant bacteria presents a significant threat to global health.[1] The development of novel antibacterial agents with unique mechanisms of action is crucial to address this challenge.[2] This document provides a comprehensive overview of the in vitro antibacterial spectrum of Antibacterial Agent X, a novel investigational compound. The data presented herein characterizes its potency and range of activity against a panel of clinically relevant bacterial pathogens.

Data Presentation: In Vitro Antibacterial Activity

The in vitro antibacterial activity of Antibacterial Agent X was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a diverse panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4]

Table 1: Minimum Inhibitory Concentrations (MIC) of Antibacterial Agent X against Gram-Positive Bacteria

| Bacterial Species | Strain ID | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 |

| Enterococcus faecalis | ATCC 29212 | 2 |

| Enterococcus faecium (VRE) | ATCC 51559 | 4 |

| Bacillus cereus | ATCC 14579 | 0.125 |

Table 2: Minimum Inhibitory Concentrations (MIC) of Antibacterial Agent X against Gram-Negative Bacteria

| Bacterial Species | Strain ID | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 4 |

| Pseudomonas aeruginosa | ATCC 27853 | 16 |

| Klebsiella pneumoniae | ATCC 700603 | 8 |

| Acinetobacter baumannii | ATCC 19606 | 32 |

| Haemophilus influenzae | ATCC 49247 | 2 |

| Neisseria gonorrhoeae | ATCC 49226 | 1 |

Experimental Protocols

The following protocols were employed to determine the in vitro antibacterial spectrum of Antibacterial Agent X.

Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

References

- 1. Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Antibacterial Candidates with New Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Arsenal of Streptomyces sp. MB 106: A Technical Deep Dive

For Immediate Release

A comprehensive analysis of the antimicrobial properties of bioactive compounds derived from Streptomyces sp. MB 106, a bacterium isolated from the rhizosphere of Euphorbia sp., reveals a potent natural source for novel drug discovery. This technical guide provides an in-depth look at the discovery, origin, and antimicrobial characteristics of the key compounds identified within this strain's metabolic arsenal.

This document, intended for researchers, scientists, and drug development professionals, details the scientific findings related to the antimicrobial activity of the crude extract and its constituent compounds. It outlines the experimental methodologies employed for their identification and evaluation, and presents the quantitative data in a structured format for comparative analysis.

Discovery and Origin

The journey to understanding the antimicrobial potential of Streptomyces sp. MB 106 began with the screening of microorganisms from unique ecological niches. The rhizosphere, the area of soil directly influenced by plant roots, is known to be a rich source of symbiotic and antagonistic microbial interactions, often mediated by the production of secondary metabolites. Streptomyces sp. MB 106 was isolated from the rhizosphere of an unspecified Euphorbia plant, a genus known for its diverse and often toxic latex, suggesting a competitive microbial environment.

Initial investigations into the crude n-butanol extract of Streptomyces sp. MB 106 demonstrated notable antibacterial activity against Escherichia coli ATCC 8739, with inhibition zones ranging from 11.5 to 13 mm.[1] This promising result prompted a deeper analysis to identify the specific bioactive compounds responsible for this effect.

Identification of Bioactive Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the n-butanol crude extract of Streptomyces sp. MB 106 led to the identification of nine distinct bioactive compounds.[1] The most abundant of these were Naphthalene, Heneicosane, and Butane, 1,1-Dibutoxy. Several other long-chain alkanes, including nonadecane, docosane, and eicosane, were also identified, many of which have been previously reported to possess antimicrobial properties.

The following table summarizes the bioactive compounds identified in the n-butanol extract of Streptomyces sp. MB 106 and their relative abundance as determined by GC-MS analysis.[1]

| Compound | Retention Time (min) | Composition (%) |

| 3-Imino-3h,5h-[2][3][4]Thiadiazolo[3,4-1]Isoindole | 6.414 | 1.70 |

| Butane, 1,1-Dibutoxy | 10.186 | 18.99 |

| Naphthalene | 13.351 | 43.89 |

| Nonadecane | 28.599 | 3.12 |

| Eicosane | 29.837 | 2.51 |

| Heneicosane | 31.044 | 22.51 |

| Docosane | 31.740 | 2.67 |

Antimicrobial Properties of Key Compounds

While the initial study focused on the crude extract, the identified compounds have been investigated in other contexts for their antimicrobial activities. This section compiles available data on the antimicrobial spectrum and potency of the major constituents.

Naphthalene and its Derivatives

Naphthalene is a versatile scaffold in medicinal chemistry, with several derivatives marketed as antimicrobial agents.[5][6] Its mechanism of action can involve covalent interaction with cellular proteins, influencing various biochemical pathways.[5] Studies on synthetic naphthalene derivatives have demonstrated potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Some derivatives have shown minimum inhibitory concentrations (MICs) as low as 16 to 63 µM against various pathogens.[6]

Long-Chain Alkanes: Heneicosane, Eicosane, Docosane, and Nonadecane

Long-chain alkanes, while seemingly simple in structure, have demonstrated significant antimicrobial effects. Their hydrophobic nature is thought to facilitate interaction with and disruption of the bacterial cell membrane.

-

Heneicosane: This compound has shown excellent antimicrobial activity against Streptococcus pneumoniae and the fungus Aspergillus fumigatus, with reported inhibition zones of 31 mm and 29 mm, respectively, at a concentration of 10 µg/ml.[1][8] It is also known to inhibit the mycelial growth of aflatoxin-producing fungi.[9]

-

Eicosane: Eicosane has been reported to possess broad-spectrum antifungal activity against major phytopathogenic fungi.[10][11] It has also shown antibacterial activity, often in combination with other compounds in natural extracts.[12][13]

-

Docosane: This alkane has been identified as a component of various plant essential oils with antibacterial properties against both Gram-positive and Gram-negative bacteria.[14]

-

Nonadecane: Along with other alkanes, nonadecane has been identified as a bioactive compound with antibacterial activity in various studies.[15][16]

The following table summarizes the reported antimicrobial activities of the key compounds identified in the Streptomyces sp. MB 106 extract. It is important to note that this data is compiled from various studies and the specific activity of these compounds when isolated from Streptomyces sp. MB 106 may vary.

| Compound | Target Organism(s) | Reported Activity |

| Naphthalene Derivatives | Gram-positive and Gram-negative bacteria, Fungi | Potent antimicrobial activity, with some derivatives having MICs in the µM range.[6][7] |

| Heneicosane | Streptococcus pneumoniae, Aspergillus fumigatus | Significant inhibition zones (29-31 mm) at 10 µg/ml.[1][8] |

| Eicosane | Phytopathogenic fungi, various bacteria | Broad-spectrum antifungal and antibacterial activity.[10][11][12] |

| Docosane | Gram-positive and Gram-negative bacteria | Antibacterial activity.[14] |

| Nonadecane | Various bacteria | Antibacterial activity.[15][16] |

Experimental Protocols

This section provides a detailed overview of the standard methodologies used for the discovery and characterization of the antimicrobial compounds from Streptomyces sp. MB 106.

Isolation and Culturing of Streptomyces sp. MB 106

The initial step involves the isolation of the actinomycete from its natural environment, followed by cultivation to produce the bioactive secondary metabolites.

Extraction and Identification of Bioactive Compounds

Following fermentation, the bioactive compounds are extracted from the culture broth and subsequently identified.

GC-MS Analysis Protocol: The identification of volatile compounds in the extract is typically performed using a GC-MS system.[17][18][19][20][21]

-

Column: A capillary column, such as a DB-5ms (30m x 0.25mm x 0.25µm), is commonly used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 ml/min).

-

Temperature Program: The column temperature is programmed to ramp from an initial low temperature (e.g., 60°C) to a final high temperature (e.g., 280°C) to elute compounds with different boiling points.

-

Injection: A small volume (e.g., 1 µl) of the extract is injected into the system.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared against a library (e.g., NIST) for compound identification.

Antimicrobial Susceptibility Testing

Agar Well Diffusion Method: This method is used for preliminary screening of antimicrobial activity.[22][23][24][25]

-

Inoculation: A standardized suspension of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Application of Extract: A defined volume (e.g., 100 µl) of the crude extract or purified compound solution is added to each well.

-

Incubation: The plates are incubated under optimal conditions for the test microorganism.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method provides a quantitative measure of the antimicrobial activity.[2][3][4][26][27]

-

Serial Dilutions: The antimicrobial agent is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism in broth without antimicrobial) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Proposed Mechanism of Action

The diverse chemical nature of the compounds isolated from Streptomyces sp. MB 106 suggests multiple mechanisms of antimicrobial action.

The lipophilic nature of the long-chain alkanes likely facilitates their insertion into the bacterial cell membrane, leading to a loss of structural integrity and leakage of cellular contents. Naphthalene and its derivatives, on the other hand, may exert their effects through more specific interactions with intracellular targets, such as enzymes and other proteins, disrupting essential metabolic pathways.

Conclusion and Future Directions

The crude extract of Streptomyces sp. MB 106 and its constituent bioactive compounds, particularly naphthalene and a suite of long-chain alkanes, represent a promising source for the development of new antimicrobial agents. The data presented in this guide underscores the importance of exploring unique microbial ecosystems for novel therapeutic leads.

Further research should focus on:

-

The isolation and purification of each major bioactive compound from Streptomyces sp. MB 106.

-

Comprehensive determination of the MIC values of the purified compounds against a broad spectrum of pathogenic bacteria and fungi, including multidrug-resistant strains.

-

Detailed elucidation of the specific molecular mechanisms of action and identification of the precise cellular targets for the most potent compounds.

-

In vivo studies to evaluate the efficacy and safety of these compounds in animal models of infection.

The findings from Streptomyces sp. MB 106 contribute valuable knowledge to the ongoing global effort to combat antimicrobial resistance and highlight the untapped potential of natural products in drug discovery.

References

- 1. journal.uhamka.ac.id [journal.uhamka.ac.id]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. mdpi.com [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Eicosane: An antifungal compound derived from Streptomyces sp. KF15 exhibits inhibitory potential against major phytopathogenic fungi of crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of volatile components and various extracts of the red alga Jania rubens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 16. journals.ekb.eg [journals.ekb.eg]

- 17. rjptonline.org [rjptonline.org]

- 18. Isolation, identification, optimization, and metabolite profiling of Streptomyces sparsus VSM-30 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. botanyjournals.com [botanyjournals.com]

- 23. chemistnotes.com [chemistnotes.com]

- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. google.com [google.com]

- 26. goldbio.com [goldbio.com]

- 27. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

An In-depth Technical Guide to Antibacterial Agent 106 (Levofloxacin)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antibacterial agent 106" is a placeholder name. This document provides a detailed technical guide on the well-characterized fluoroquinolone antibiotic, Levofloxacin , as a representative example.

Introduction

This compound (Levofloxacin) is a synthetic, broad-spectrum bactericidal agent belonging to the fluoroquinolone class of antibiotics.[1][2] It is the pure (-)-(S)-enantiomer of the racemic drug substance ofloxacin and exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][3] Its mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication, leading to rapid cell death.[4][5] This guide provides a comprehensive overview of its physical and chemical properties, mechanism of action, and key experimental protocols for its evaluation.

Physical and Chemical Properties

Levofloxacin is a light yellowish-white to yellow-white crystalline powder.[1][6] It exists as a zwitterion at the pH conditions found in the small intestine.[6]

Table 1: Physicochemical Properties of this compound (Levofloxacin)

| Property | Value | Reference |

| IUPAC Name | (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | [1] |

| Molecular Formula | C₁₈H₂₀FN₃O₄ | [1][3] |

| Molecular Weight | 361.37 g/mol | [1][3] |

| Appearance | Light yellowish-white to yellow-white crystal or crystalline powder | [1][6] |

| Melting Point | Not specified in search results. | |

| Solubility | - pH 0.6 to 5.8: ~100 mg/mL- pH 6.7 (max): 272 mg/mL- pH 6.9 (min): ~50 mg/mL | [6] |

| pKa (Strongest Acidic) | 5.45 | [7] |

| pKa (Strongest Basic) | 6.2 | [7] |

| LogP | -0.02 | [7] |

Mechanism of Action

The primary antibacterial action of Levofloxacin results from the inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][4]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, Levofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional strain during DNA replication and transcription.[4][5] By inhibiting this function, Levofloxacin causes the replication fork to stall, leading to breaks in the DNA and ultimately, cell death.[2][5]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV.[1] This enzyme is essential for the separation of interlinked daughter DNA strands following replication.[4][5] Inhibition of topoisomerase IV prevents the segregation of newly replicated chromosomes, thereby blocking cell division and leading to bacterial death.[1][4]

The formation of a stable complex between Levofloxacin, the enzyme, and the bacterial DNA traps the enzyme in a state where it cannot re-ligate the cleaved DNA strands, resulting in lethal double-strand breaks.[5]

Caption: Mechanism of action of this compound (Levofloxacin).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol describes the determination of the MIC of this compound against a specific bacterial strain using the broth microdilution method.[8][9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]

Materials:

-

This compound (Levofloxacin) powder

-

Sterile 96-well microtiter plates (U- or flat-bottom)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

-

Bacterial isolate for testing

-

Sterile diluent (e.g., saline or broth)

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (37°C)

Procedure:

-

Preparation of Antibiotic Stock Solution:

-

Preparation of Inoculum:

-

From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile diluent.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[10]

-

Add 100 µL of the prepared 2x concentrated Levofloxacin solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[10]

-

This will leave column 11 as a positive growth control (broth and bacteria, no drug) and column 12 as a sterility control (broth only).[10]

-

-

Inoculation:

-

Within 15-30 minutes of standardizing the inoculum, add 100 µL of the diluted bacterial suspension to each well (except the sterility control wells). This brings the final volume in each well to 200 µL and dilutes the antibiotic concentrations to their final test values.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[9]

-

-

Interpretation of Results:

-

After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of Levofloxacin at which there is no visible growth (i.e., the first clear well).[8]

-

The growth control well should be turbid, and the sterility control well should be clear.

-

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion

This compound (Levofloxacin) remains a potent and clinically significant antibiotic due to its broad spectrum of activity and well-defined mechanism of action. By effectively targeting bacterial DNA gyrase and topoisomerase IV, it provides a robust method for bacterial eradication. The standardized protocols outlined in this guide are essential for the continued evaluation of its efficacy and for the development of new antibacterial agents. This document serves as a foundational resource for professionals engaged in antimicrobial research and development.

References

- 1. Levofloxacin - Wikipedia [en.wikipedia.org]

- 2. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 6. Levaquin (Levofloxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Solubility and stability of Antibacterial agent 106 in different solvents.

A Technical Guide to the Solubility and Stability of Antibacterial Agent 106

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "this compound" is a placeholder name for a hypothetical compound used for illustrative purposes. The data and experimental details provided herein are representative examples intended to guide researchers in evaluating a novel antibacterial agent.

Introduction

The discovery and development of new antibacterial agents are critical to combating the rise of antibiotic-resistant pathogens. A thorough understanding of a novel agent's physicochemical properties, particularly its solubility and stability, is fundamental to its progression from a promising hit to a viable clinical candidate.[1][2][3] Poor solubility can hinder formulation and bioavailability, while instability can compromise efficacy and safety.[4][5] This guide provides a comprehensive overview of the solubility and stability profiles of the novel antibacterial compound, designated "this compound," and details the methodologies used for these assessments.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. Preformulation solubility studies are essential to identify suitable solvent systems for formulation and to predict in vivo behavior.[6][7][8] The equilibrium solubility of this compound was determined in a range of common pharmaceutical solvents at controlled temperatures.

Quantitative Solubility Data

The solubility of this compound was assessed using the shake-flask method, a gold-standard technique for determining equilibrium solubility.[6][8] The results are summarized below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Qualitative Classification (USP) |

| Purified Water | 25 | 0.5 | Sparingly soluble |

| Purified Water | 37 | 0.8 | Sparingly soluble |

| 0.1 N HCl | 37 | 15.2 | Soluble |

| pH 7.4 Phosphate Buffer | 37 | 0.6 | Sparingly soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Very soluble |

| Ethanol (95%) | 25 | 25.5 | Freely soluble |

| Propylene Glycol | 25 | 45.1 | Freely soluble |

Experimental Protocol: Shake-Flask Solubility Determination

This protocol outlines the method for determining the equilibrium solubility of a compound.

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, clear glass vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). The continued presence of undissolved solid is visually confirmed.

-

Sample Separation: Once equilibrium is reached, the suspension is allowed to stand, and an aliquot of the supernatant is carefully withdrawn after filtration through a suitable, non-adsorptive filter (e.g., 0.22 µm PVDF) to remove all solid particles.[6]

-

Quantification: The concentration of the dissolved agent in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][9]

-

Replicates: The experiment is performed in triplicate for each solvent and temperature condition to ensure the reliability of the results.

Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask solubility experiment.

Stability Profile

Evaluating the intrinsic stability of a drug substance is a mandatory regulatory requirement and is crucial for determining appropriate storage conditions, re-test periods, and shelf-life.[4][5][10] Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][10]

Forced Degradation Study Results

Forced degradation of this compound was carried out under hydrolytic, oxidative, thermal, and photolytic stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[10][11] The goal is typically to achieve 5-20% degradation of the active ingredient.[10][11]

| Stress Condition | Parameters | % Assay Remaining | % Degradation | Observations |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 85.2% | 14.8% | One major degradant detected |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 8h | 80.5% | 19.5% | Two major degradants detected |

| Oxidation | 6% H₂O₂, RT, 24h | 91.3% | 8.7% | One minor degradant detected |

| Thermal | 80°C, 48h (Solid State) | 98.9% | 1.1% | No significant degradation |

| Photolytic | 1.2 million lux hours (Solid State) | 99.2% | 0.8% | No significant degradation |

Experimental Protocol: Forced Degradation Study

This protocol describes the general procedure for conducting a forced degradation study.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water). For solid-state studies, use the pure API.

-

Stress Application:

-

Acid/Base Hydrolysis: Add an equal volume of acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) to the drug solution. Heat as necessary to induce degradation. Neutralize the sample before analysis.[11]

-

Oxidation: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the drug solution and store at room temperature.

-

Thermal: Store the solid drug substance in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[11]

-

Photolytic: Expose the solid drug substance to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[11][12] A control sample should be protected from light.

-

-

Time Points: Draw samples at various time points (e.g., 2, 4, 8, 24, 48 hours) to track the degradation process.

-

Analysis: Analyze all stressed samples and a non-stressed control using a validated, stability-indicating HPLC method.[13][14][15] This method must be capable of separating the intact drug from all process impurities and degradation products.[16][17]

Forced Degradation Study Workflow

The diagram below outlines the workflow for a comprehensive forced degradation study.

Potential Mechanism of Action & Stability Implications

While the precise target is under investigation, many antibacterial agents interfere with essential bacterial processes such as cell wall synthesis. Instability under certain pH conditions, as observed with this compound, could have implications if the agent's target is located in a specific cellular compartment with a distinct pH environment. The diagram below illustrates a generalized bacterial cell wall synthesis pathway, a common target for antibacterial agents.

Conclusion

This guide outlines the fundamental solubility and stability characteristics of this compound. The compound exhibits pH-dependent solubility, being more soluble in acidic conditions, and is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress. It demonstrates good stability against thermal and photolytic stress in the solid state. These findings are crucial for guiding formulation development, defining storage and handling procedures, and ensuring the development of a safe and effective antibacterial therapy. Further studies will focus on identifying the structure of degradation products and developing a formulation that enhances the stability and bioavailability of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Are the physicochemical properties of antibacterial compounds really different from other drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical properties of antibacterial compounds: implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forced Degradation Testing | SGS Hong Kong, China [sgs.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. database.ich.org [database.ich.org]

- 13. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension [mdpi.com]

- 14. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Stability indicating assay | PPT [slideshare.net]

- 17. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Quinolone Antibacterial Agents Against Staphylococcus aureus

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth analysis of the potential therapeutic targets of quinolone-based antibacterial agents, with a specific focus on their activity against Staphylococcus aureus, a clinically significant pathogen known for its resistance to multiple antibiotics. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial therapies.

Introduction to Quinolone Antibacterial Agents

Quinolone antibiotics are a class of synthetic broad-spectrum antimicrobial agents.[1] Their core structure is a 4-quinolone bicyclic ring.[1] The development of fluoroquinolones, which contain a fluorine atom at position 6, significantly expanded their spectrum of activity to include both Gram-positive and Gram-negative bacteria.[1] These agents have been pivotal in treating a variety of bacterial infections; however, the rise of resistance necessitates the discovery of novel quinolone derivatives and a deeper understanding of their mechanisms of action.[1]

Key Therapeutic Targets in Staphylococcus aureus

The primary mechanism of action of quinolone antibiotics involves the inhibition of bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] Several novel quinoline derivatives have also been shown to interact with other bacterial targets, offering potential avenues to combat resistance.

DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are the most well-established targets of quinolone antibiotics.[1]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. DNA gyrase is a tetramer composed of two GyrA and two GyrB subunits. Quinolones bind to the enzyme-DNA complex, stabilizing the cleaved DNA strands and leading to a lethal accumulation of double-strand breaks.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Similar to DNA gyrase, it is a tetramer of two ParC and two ParE subunits. In S. aureus, topoisomerase IV is often the primary target of fluoroquinolones. Inhibition of this enzyme prevents the segregation of newly replicated chromosomes, leading to cell division arrest and death.

Molecular docking studies have been instrumental in elucidating the binding patterns of novel quinoline derivatives with DNA gyrase.[2]

Cell Division Protein FtsZ

Recent studies have identified the filamentous temperature-sensitive protein Z (FtsZ) as a promising target for novel quinoline derivatives.[3][4] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a central role in bacterial cell division by forming the Z-ring at the division site.

-

Inhibition of FtsZ Polymerization: Certain N-methylbenzofuro[3,2-b]quinoline derivatives have been shown to inhibit the polymerization of FtsZ in a dose-dependent manner.[3]

-

Inhibition of GTPase Activity: These compounds also inhibit the GTPase activity of FtsZ, which is essential for its dynamic assembly and disassembly, thereby disrupting normal bacterial cell division and leading to cell death.[3]

Bacterial Membrane and Associated Enzymes

Some quinoline and quinone derivatives exert their antibacterial effect by disrupting the integrity and function of the bacterial cell membrane.

-

Membrane Permeabilization: These agents can interact with the negatively charged components of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.

-

Inhibition of Membrane-Associated Enzymes: A diterpene quinone derivative has been suggested to inhibit ATPase function, an enzyme crucial for cellular energy metabolism and located in the cell membrane.[5]

Quantitative Data on Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains.

| Compound Class | Compound ID | Test Strain | MIC (µg/mL) | Reference |

| N-methylbenzofuro[3,2-b]quinoline | 8 | S. aureus ATCC 29213 | 2 | [3] |

| N-methylbenzofuro[3,2-b]quinoline | 8 | MRSA ATCC BAA41 | 2 | [3] |

| 9-bromo substituted indolizinoquinoline-5,12-dione | 7 | MRSA ATCC 43300 | 0.063 | [3] |

| 2-fluoro 9-oxime ketolide-quinolone hybrid | 18 | S. pneumoniae 07P390,c-ermB | ≤ 0.008 | [3] |

| Benzofuroquinolinium derivative | 2 | MRSA ATCC 43300 | 1 | [4] |

| Ciprofloxacin derivative | 1 | MRSA ATCC 33591 | 8 | [4] |

| Facilely accessible quinoline derivative | 3 | MRSA | 1.5 | [4] |

| 8-hydroxyquinoline | - | S. aureus | 16.0-32.0 (µM) | [6] |

| Quinolone coupled hybrid | 5d | S. aureus | 0.125-8 | [7] |

| Quinolone-2-one derivative | 6c | MRSA | Promising Activity | [8] |

| Facilely accessible quinoline derivative | 6 | MRSA | 1.5 | [9] |

| Quinoline-5-sulfonamide | 3c | MRSA | High Activity | [10] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative | 2, 6 | Staphylococcus | 3.12-50 | [11] |

| Quinolone derivative | 6, 15 | S. aureus ATCC 25923 | Potent Activity | [2] |

| Quinoline-based hydroxyimidazolium hybrid | 7b | S. aureus | 2 | [12] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro method to assess antibacterial activity.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus) is prepared to a specific turbidity, typically 0.5 McFarland standard.

-

Serial Dilution of Test Compound: The antibacterial agent is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target.

-

Preparation of Receptor and Ligand: The 3D structures of the target protein (e.g., DNA gyrase) and the quinoline derivative (ligand) are prepared. This may involve removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the binding site of the receptor and to score the different binding poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The predicted binding poses and energies are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Preparation: A standardized bacterial suspension is prepared.

-

Exposure: The bacteria are exposed to different concentrations of the antibacterial agent (e.g., 0.1 to 10 times the MIC) in a liquid medium.[13]

-

Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colonies (Colony Forming Units, CFU/mL).

-

Analysis: The change in bacterial count over time is plotted for each concentration of the agent.

Visualizations

Figure 1: Potential signaling pathways and cellular effects of quinolone antibacterial agents in Staphylococcus aureus.

Figure 2: A generalized experimental workflow for the identification and characterization of novel quinolone antibacterial agents.

References

- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays | Pharmacy Education [pharmacyeducation.fip.org]

- 6. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections [mdpi.com]

- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. IL199081A - Antibacterial quinoline derivatives - Google Patents [patents.google.com]

Technical Guide: Early-Stage Evaluation of the Bactericidal and Bacteriostatic Properties of Agent 106

Abstract

This document provides a comprehensive technical overview of the preliminary in-vitro studies designed to characterize the antibacterial mode of action of a novel investigational compound, Agent 106. The primary objective is to differentiate between bactericidal (kill) and bacteriostatic (growth-inhibiting) effects against representative Gram-positive and Gram-negative bacteria.[1][2] This guide details the fundamental experimental protocols, presents simulated data in a structured format, and offers a hypothetical mechanism of action to illustrate the logical workflow for such an investigation. The methodologies described herein are foundational for the preclinical development of new antibacterial agents.

Introduction: Differentiating Bactericidal and Bacteriostatic Action

An antimicrobial agent is classified based on its effect on microbial viability.[2]

-

Bacteriostatic agents inhibit the growth and replication of bacteria without directly killing them.[3] The removal of the agent typically results in renewed bacterial growth. These agents often target processes like protein synthesis.[3][4]

-

Bactericidal agents directly kill bacteria, leading to an irreversible loss of viability.[3][4] Common targets for bactericidal drugs include the cell wall, cell membrane, or DNA replication pathways.[5]

The distinction is critical in drug development and clinical application, particularly for treating infections in immunocompromised patients where a complete eradication of the pathogen is necessary.[4][6] The primary methods to make this distinction in early-stage research are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), followed by time-kill kinetic assays.[1]

Core Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standardized to ensure reproducibility and comparability of results.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7][8][9]

Protocol: Broth Microdilution Method

-

Inoculum Preparation: A pure culture of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) is grown overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The culture is then diluted to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7][10]

-

Serial Dilution: Agent 106 is serially diluted (typically 2-fold) in CAMHB across the wells of a 96-well microtiter plate.[7][11]

-

Inoculation: Each well containing the diluted Agent 106 is inoculated with the standardized bacterial suspension.[7] Control wells are included: a growth control (bacteria in broth, no agent) and a sterility control (broth only).[12]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[7][13]

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of Agent 106 in which there is no visible turbidity (i.e., no bacterial growth).[8][11][14]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[1][6][12][15]

Protocol: MBC Assay

-

Perform MIC Test: An MIC test is performed as described in section 2.1.

-

Subculturing: Following the MIC reading, a small aliquot (e.g., 10-100 µL) is taken from all the clear wells (those at and above the MIC).[12][15]

-

Plating: The aliquots are plated onto antibiotic-free Mueller-Hinton Agar (MHA) plates.[14]

-

Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

-

Reading the MBC: The MBC is the lowest concentration of Agent 106 that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][15][16]

Time-Kill Kinetic Assay

This dynamic assay measures the rate of bacterial killing over time when exposed to different concentrations of the antimicrobial agent.[16]

Protocol: Time-Kill Curve

-

Culture Preparation: A bacterial culture is grown to the early exponential phase and then diluted in fresh CAMHB to a starting concentration of ~5 x 10^5 CFU/mL.

-

Exposure: The bacterial suspension is aliquoted into flasks containing Agent 106 at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a no-drug growth control.[17]

-

Sampling Over Time: The flasks are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each flask.[17]

-

Quantification: The removed aliquots are serially diluted, plated on MHA, and incubated overnight. The number of viable bacteria (CFU/mL) is counted for each time point and concentration.

-

Data Analysis: The log10 CFU/mL is plotted against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16] A bacteriostatic effect is characterized by growth inhibition where the CFU/mL count remains similar to the initial inoculum.[16]

Experimental Workflow and Data Interpretation

The workflow for classifying a new agent involves a stepwise process from initial screening to confirmation of its activity.

Caption: Workflow for classifying antibacterial agents.

The MBC/MIC ratio is a key determinant:

-

An MBC/MIC ratio of ≤ 4 suggests a bactericidal effect.[1][6][18]

-

An MBC/MIC ratio of > 4 suggests a bacteriostatic effect.[1][19]

Results for Agent 106 (Simulated Data)

The following data represents the simulated outcomes of the experiments described above.

MIC and MBC Data

The in-vitro activity of Agent 106 was evaluated against a Gram-positive and a Gram-negative bacterium.

| Organism | Agent 106 MIC (µg/mL) | Agent 106 MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |

| E. coli ATCC 25922 | 8 | >128 | >16 | Bacteriostatic |

Time-Kill Kinetics Data

The time-kill assays confirmed the differential effects of Agent 106.

Table 2: Time-Kill Data for S. aureus (log10 CFU/mL)

| Time (h) | Growth Control | 1x MIC (2 µg/mL) | 2x MIC (4 µg/mL) | 4x MIC (8 µg/mL) |

|---|---|---|---|---|

| 0 | 5.70 | 5.71 | 5.69 | 5.70 |

| 4 | 7.15 | 4.10 | 3.21 | <2.00 |

| 8 | 8.50 | 2.85 | <2.00 | <2.00 |

| 24 | 9.20 | <2.00 | <2.00 | <2.00 |

Table 3: Time-Kill Data for E. coli (log10 CFU/mL)

| Time (h) | Growth Control | 1x MIC (8 µg/mL) | 2x MIC (16 µg/mL) | 4x MIC (32 µg/mL) |

|---|---|---|---|---|

| 0 | 5.65 | 5.66 | 5.64 | 5.65 |

| 4 | 7.05 | 5.75 | 5.70 | 5.68 |

| 8 | 8.40 | 5.80 | 5.72 | 5.65 |

| 24 | 9.10 | 5.75 | 5.68 | 5.55 |

The data indicates that against S. aureus, Agent 106 causes a rapid, concentration-dependent reduction in viable cell count, achieving a >3-log10 kill, characteristic of a bactericidal agent. Against E. coli, Agent 106 prevents replication but does not significantly reduce the viable cell count, demonstrating a bacteriostatic effect.

Hypothetical Mechanism of Action for Agent 106

Based on the differential activity, a plausible hypothesis is that Agent 106 targets the bacterial cell wall synthesis pathway, which is structurally different between Gram-positive and Gram-negative bacteria.[20][21]

Hypothesis: Agent 106 is a potent inhibitor of the MurE ligase enzyme in Gram-positive bacteria. This enzyme is crucial for the synthesis of UDP-MurNAc-pentapeptide, a key precursor for peptidoglycan.[22][23] Inhibition of this step halts cell wall construction, leading to cell lysis and death.[20][21] In Gram-negative bacteria like E. coli, it is hypothesized that either the MurE enzyme has a lower binding affinity for Agent 106, or the agent is unable to efficiently penetrate the outer membrane, resulting only in growth inhibition (bacteriostasis).

Caption: Hypothetical inhibition of the MurE ligase step.

Conclusion

References

- 1. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bactericidal vs Bacteriostatic: What's the Difference? - Ultra Fresh [ultra-fresh.com]

- 4. droracle.ai [droracle.ai]

- 5. medisearch.io [medisearch.io]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]

- 9. idexx.com [idexx.com]

- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 11. m.youtube.com [m.youtube.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. protocols.io [protocols.io]

- 14. microchemlab.com [microchemlab.com]

- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. emerypharma.com [emerypharma.com]

- 17. actascientific.com [actascientific.com]

- 18. researchgate.net [researchgate.net]

- 19. Estimation of MBC: MIC Ratio of Herbal Extracts against Common Endodontic Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hereditybio.in [hereditybio.in]

- 21. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 106

For Researchers, Scientists, and Drug Development Professionals

Introduction

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] It is a critical parameter in the evaluation of new antimicrobial agents, providing essential data on their potency and spectrum of activity. Standardized protocols for MIC determination are crucial for the reproducibility and comparability of results. This document provides a detailed protocol for determining the MIC of a novel investigational compound, Antibacterial agent 106, using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4]

Principle of the Test

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.[5] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the agent that completely inhibits bacterial growth.[6]

Materials and Reagents

-

This compound powder

-

Appropriate solvent for this compound (e.g., sterile deionized water, dimethyl sulfoxide [DMSO])[7]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

-

Sterile 96-well microtiter plates[8]

-

Sterile reagent reservoirs

-

Multichannel pipettes and sterile tips

-

Sterile conical tubes (15 mL and 50 mL)

-

Spectrophotometer or McFarland densitometer

-

Vortex mixer

-

Incubator (35 ± 2°C)[9]

-

Bacterial strains (test organisms and quality control strains)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Sterile loops or swabs

Experimental Protocols

Preparation of this compound Stock Solution

The accurate preparation of the antimicrobial agent stock solution is a critical first step for reliable MIC results.

Protocol:

-

Determine Solubility: Before preparing the stock solution, the solubility of this compound should be determined in various solvents to select the most appropriate one that is least toxic to the bacteria.[10][11]

-

Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.[12]

-

Dissolution: Dissolve the weighed powder in the chosen solvent to achieve a high-concentration stock solution (e.g., 10 mg/mL).[8] Ensure complete dissolution by vortexing. If necessary, gentle warming may be applied, provided the compound is heat-stable.

-

Sterilization: If the solvent is not inherently sterile (e.g., water), the stock solution should be sterilized by filtration through a 0.22 µm syringe filter. Solvents like 100% DMSO are generally considered sterile.

-

Storage: Aliquot the sterile stock solution into sterile cryovials and store at an appropriate temperature (typically -20°C or -80°C) protected from light to maintain stability. Avoid repeated freeze-thaw cycles.

Inoculum Preparation

Standardization of the bacterial inoculum is essential for reproducible MIC results.[13]

Protocol:

-

Bacterial Culture: From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop or swab.

-

Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline or broth.

-

Standardization: Vortex the suspension thoroughly to create a uniform turbidity. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[13] A 0.5 McFarland standard corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

-

Final Dilution: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[6] This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the broth, of which 50 µL will be added to each well containing 50 µL of the diluted antimicrobial agent.

Broth Microdilution Procedure

This procedure is performed in a 96-well microtiter plate.

Protocol:

-

Plate Setup: Aseptically add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Serial Dilution:

-

Add 100 µL of the appropriate starting concentration of this compound (prepared from the stock solution in CAMHB) to the wells in the first column. This will be twice the desired final highest concentration.

-

Using a multichannel pipette, transfer 50 µL from the first column to the second column.

-

Mix the contents of the second column by pipetting up and down several times.

-

Continue this serial twofold dilution process across the plate to the desired final concentration, discarding 50 µL from the last column of dilutions.

-

-

Controls:

-

Growth Control: At least one well should contain only CAMHB and the bacterial inoculum (no antibacterial agent).

-

Sterility Control: At least one well should contain only CAMHB (no bacteria or antibacterial agent).

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared as described in section 2) to each well, except for the sterility control well. This brings the final volume in each well to 100 µL.

-

Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

Reading and Interpreting Results

After incubation, the MIC is determined by visual inspection.

Protocol:

-

Visual Inspection: Examine the microtiter plate from the bottom using a reading mirror or by placing it on a light background.

-

Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[14] The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Record Results: Record the MIC value in µg/mL.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the MIC testing procedure.

Protocol:

-

QC Strains: A set of well-characterized reference strains with known MIC values for other antibiotics should be tested with each batch of MIC assays. For a new agent, establishing QC ranges with standard ATCC strains is necessary.[15][16] Recommended QC strains include:

-

Escherichia coli ATCC 25922

-

Staphylococcus aureus ATCC 29213

-

Pseudomonas aeruginosa ATCC 27853

-

Enterococcus faecalis ATCC 29212

-

-

Establish QC Ranges: For a new agent like this compound, initial QC ranges are typically established through multi-laboratory studies.[15][17] A preliminary range can be determined by repeated testing in-house.

-

Acceptance Criteria: The MIC results for the QC strains must fall within their established acceptable ranges. If QC results are out of range, the test results for the clinical isolates are considered invalid, and troubleshooting is required.[18]

Data Presentation

Quantitative MIC data should be summarized in a clear and organized manner to facilitate analysis and comparison.

Table 1: MIC of this compound against a Panel of Bacterial Strains

| Bacterial Strain | Organism Type | Source | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | QC Strain | 0.5 |

| Staphylococcus aureus (Clinical Isolate 1) | Gram-positive | Blood | 1 |

| Staphylococcus aureus (Clinical Isolate 2 - MRSA) | Gram-positive | Wound | 8 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | QC Strain | 2 |

| Enterococcus faecalis (Clinical Isolate 1 - VRE) | Gram-positive | Urine | >64 |

| Escherichia coli ATCC 25922 | Gram-negative | QC Strain | 4 |

| Escherichia coli (Clinical Isolate 1) | Gram-negative | Urine | 2 |

| Klebsiella pneumoniae (Clinical Isolate 1 - ESBL) | Gram-negative | Sputum | 16 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | QC Strain | 8 |

| Pseudomonas aeruginosa (Clinical Isolate 1) | Gram-negative | Burn | 32 |

Table 2: Quality Control Results for this compound MIC Testing

| QC Strain | Lot Number | Acceptable MIC Range (µg/mL) | Observed MIC (µg/mL) | Pass/Fail |

| E. coli ATCC 25922 | A123 | 2 - 8 | 4 | Pass |

| S. aureus ATCC 29213 | B456 | 0.25 - 1 | 0.5 | Pass |

| P. aeruginosa ATCC 27853 | C789 | 4 - 16 | 8 | Pass |

| E. faecalis ATCC 29212 | D012 | 1 - 4 | 2 | Pass |

Mandatory Visualizations

References

- 1. dokumen.pub [dokumen.pub]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. EUCAST: MIC Determination [eucast.org]

- 4. EUCAST: MIC Determination [eucast.org]

- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.igem.org [static.igem.org]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. microbiologyclass.net [microbiologyclass.net]

Application Notes and Protocols: Using Antibacterial Agent 106 in a Murine Model of Sepsis

For Researchers, Scientists, and Drug Development Professionals

Introduction